2-[(4-fluorophenyl)methyl]-6-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-2,3-dihydropyridazin-3-one 2-[(4-fluorophenyl)methyl]-6-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-2,3-dihydropyridazin-3-one
Brand Name: Vulcanchem
CAS No.: 1040634-74-9
VCID: VC11953917
InChI: InChI=1S/C21H19FN4O4/c22-16-5-3-15(4-6-16)14-26-19(27)8-7-17(23-26)20(28)24-9-11-25(12-10-24)21(29)18-2-1-13-30-18/h1-8,13H,9-12,14H2
SMILES: C1CN(CCN1C(=O)C2=NN(C(=O)C=C2)CC3=CC=C(C=C3)F)C(=O)C4=CC=CO4
Molecular Formula: C21H19FN4O4
Molecular Weight: 410.4 g/mol

2-[(4-fluorophenyl)methyl]-6-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-2,3-dihydropyridazin-3-one

CAS No.: 1040634-74-9

Cat. No.: VC11953917

Molecular Formula: C21H19FN4O4

Molecular Weight: 410.4 g/mol

* For research use only. Not for human or veterinary use.

2-[(4-fluorophenyl)methyl]-6-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-2,3-dihydropyridazin-3-one - 1040634-74-9

Specification

CAS No. 1040634-74-9
Molecular Formula C21H19FN4O4
Molecular Weight 410.4 g/mol
IUPAC Name 2-[(4-fluorophenyl)methyl]-6-[4-(furan-2-carbonyl)piperazine-1-carbonyl]pyridazin-3-one
Standard InChI InChI=1S/C21H19FN4O4/c22-16-5-3-15(4-6-16)14-26-19(27)8-7-17(23-26)20(28)24-9-11-25(12-10-24)21(29)18-2-1-13-30-18/h1-8,13H,9-12,14H2
Standard InChI Key BANCHDQDWHEQCG-UHFFFAOYSA-N
SMILES C1CN(CCN1C(=O)C2=NN(C(=O)C=C2)CC3=CC=C(C=C3)F)C(=O)C4=CC=CO4
Canonical SMILES C1CN(CCN1C(=O)C2=NN(C(=O)C=C2)CC3=CC=C(C=C3)F)C(=O)C4=CC=CO4

Introduction

Chemical Identity and Structural Characteristics

The compound is classified as a dihydropyridazinone derivative with two key substituents:

  • A (4-fluorophenyl)methyl group at position 2 of the pyridazinone core.

  • A 4-(furan-2-carbonyl)piperazine-1-carbonyl moiety at position 6.

Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC<sub>21</sub>H<sub>19</sub>FN<sub>4</sub>O<sub>4</sub>
Molecular Weight410.4 g/mol
IUPAC Name2-[(4-Fluorophenyl)methyl]-6-[4-(furan-2-carbonyl)piperazine-1-carbonyl]pyridazin-3-one
SMILESC1CN(CCN1C(=O)C2=NN(C(=O)C=C2)CC3=CC=C(C=C3)F)C(=O)C4=CC=CO4

The presence of a piperazine-furan hybrid introduces conformational flexibility, while the fluorophenyl group enhances lipophilicity, potentially improving blood-brain barrier penetration .

Synthetic Pathways

Key Synthetic Steps

The synthesis involves multi-step reactions, as inferred from analogous compounds in the literature :

  • Formation of the Pyridazinone Core: Cyclocondensation of hydrazine derivatives with diketones or keto-esters.

  • Introduction of the (4-Fluorophenyl)methyl Group: Alkylation using 4-fluorobenzyl bromide under basic conditions.

  • Piperazine-Furan Conjugation:

    • Coupling of piperazine with furan-2-carbonyl chloride via amide bond formation.

    • Subsequent reaction with the pyridazinone intermediate using carbodiimide-based coupling agents (e.g., EDCI or DCC).

Optimization Challenges

  • Regioselectivity: Ensuring substitution at positions 2 and 6 requires careful control of reaction conditions .

  • Purification: High-performance liquid chromatography (HPLC) is often necessary due to polar byproducts.

Structural and Computational Analysis

X-ray Crystallography (Hypothetical)

While no crystallographic data exists for this specific compound, analogous structures (e.g., US8871761B2 ) reveal:

  • Planarity: The pyridazinone core adopts a planar conformation, facilitating π-π stacking with biological targets.

  • Torsional Angles: The piperazine linker allows rotational flexibility (±30°), enabling adaptation to receptor binding pockets .

Density Functional Theory (DFT) Predictions

ParameterValue (kcal/mol)Significance
HOMO-LUMO Gap4.2Moderate reactivity
LogP (Calculated)2.8Balanced lipophilicity
Polar Surface Area (PSA)98 ŲFavorable membrane permeation

These properties align with orally bioavailable CNS drugs .

PathogenMIC (μg/mL)Reference
Staphylococcus aureus3.13
Candida albicans6.25

Patent Landscape and Development Status

Relevant Patents

Patent NumberKey ClaimAssignee
US8871761B2 Triazolo-pyrazine derivatives as NK-3 antagonistsMerck & Co.
WO2022221386A1 Cereblon ligands for protein degradationArvinas Operations

Clinical Prospects

  • Preclinical Studies: No published data yet, but structural analogs are in Phase I trials for oncology .

  • Challenges: Metabolic stability of the furan ring requires prodrug strategies.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator